3,5-Dimethyl-1h-pyrrole-2,4-dicarbohydrazide
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Overview
Description
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide is a heterocyclic organic compound with the molecular formula C8H12N4O2 This compound is part of the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Condensation: The carbohydrazide groups can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, further contributing to its biological activity.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the carbohydrazide groups, making it less reactive in certain chemical reactions.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Contains ester groups instead of carbohydrazide groups, leading to different reactivity and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, such as antimicrobial and anticancer properties.
Properties
CAS No. |
87781-09-7 |
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Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(7(14)12-9)4(2)11-6(3)8(15)13-10/h11H,9-10H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
YYQGHTVYXOGTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NN)C)C(=O)NN |
Origin of Product |
United States |
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